

A Technical Guide to the Spectroscopic Characterization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

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Compound of Interest

Compound Name: *Diphenyl(2-(triethoxysilyl)ethyl)phosphine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Diphenyl(2-(triethoxysilyl)ethyl)phosphine**. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of analogous compounds and functional groups. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Data Presentation

The following tables summarize the expected quantitative NMR and IR data for **Diphenyl(2-(triethoxysilyl)ethyl)phosphine**.

Disclaimer: The data presented in these tables are predicted values based on characteristic chemical shifts and vibrational frequencies of similar chemical structures. These values should be used as a reference for spectral interpretation and are not experimentally verified for **Diphenyl(2-(triethoxysilyl)ethyl)phosphine**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl (C ₆ H ₅)	7.2 - 7.8	Multiplet	-
Ethyl (-CH ₂ -Si)	0.8 - 1.2	Triplet	~8
Ethyl (-P-CH ₂ -)	2.0 - 2.4	Multiplet	-
Ethoxy (-O-CH ₂ -)	3.7 - 3.9	Quartet	~7
Ethoxy (-CH ₃)	1.1 - 1.3	Triplet	~7

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Expected Chemical Shift (δ , ppm)
Phenyl (C-P)	135 - 140 (doublet)
Phenyl (ortho)	132 - 135 (doublet)
Phenyl (meta)	128 - 130 (doublet)
Phenyl (para)	129 - 131 (singlet)
Ethyl (-P-CH ₂ -)	25 - 30 (doublet)
Ethyl (-CH ₂ -Si)	8 - 12 (singlet)
Ethoxy (-O-CH ₂)	58 - 60 (singlet)
Ethoxy (-CH ₃)	18 - 20 (singlet)

Table 3: Predicted ³¹P NMR Spectroscopic Data

Phosphorus Atom	Expected Chemical Shift (δ , ppm)
P(Ph) ₂ (CH ₂ CH ₂ Si(OEt) ₃)	-15 to -25

Table 4: Predicted IR Spectroscopic Data

Functional Group	Expected Vibrational Frequency (cm ⁻¹)	Intensity
P-C Stretch	690 - 750	Medium
Si-O-C Stretch	1080 - 1100	Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2980	Strong
C=C Stretch (Aromatic)	1430 - 1600	Medium
Si-C Stretch	1200 - 1250	Medium

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphorus-silane compounds like **Diphenyl(2-(triethoxysilyl)ethyl)phosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
 - The choice of solvent should be based on the solubility of the compound and its inertness.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 300-500 MHz NMR spectrometer.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

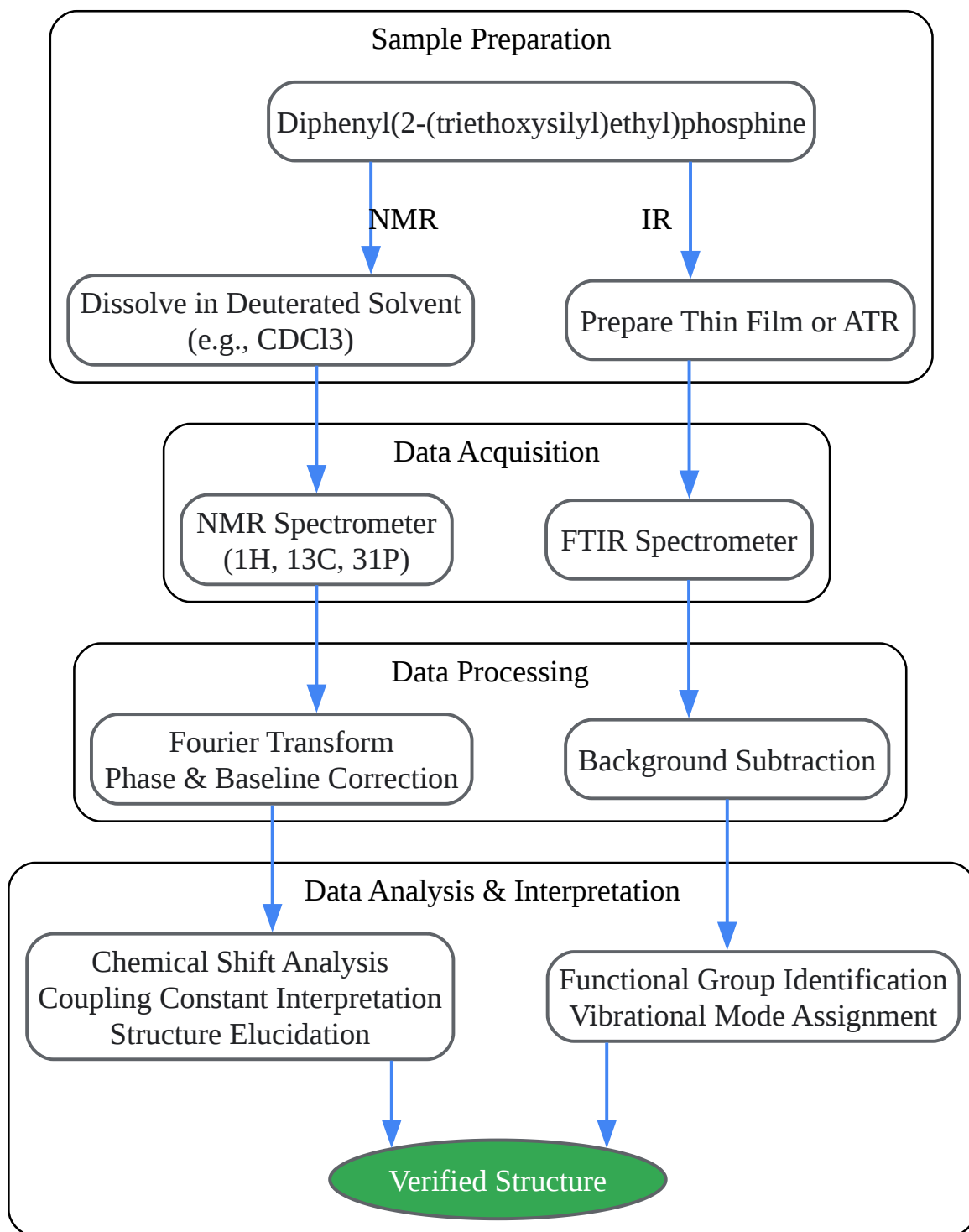
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same spectrometer, typically at a frequency of 75-125 MHz.
 - Use proton decoupling to simplify the spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- ^{31}P NMR Spectroscopy:
 - Acquire the spectrum on a spectrometer equipped with a phosphorus probe.
 - Use an external standard, such as 85% H_3PO_4 , for referencing.
 - Proton decoupling is typically used to obtain a single sharp peak for each unique phosphorus atom.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
 - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mandatory Visualization



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Caption: Workflow for Spectroscopic Analysis.

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